Home > Products > Screening Compounds P41062 > Osimertinib mesylate
Osimertinib mesylate - 1421373-66-1

Osimertinib mesylate

Catalog Number: EVT-253634
CAS Number: 1421373-66-1
Molecular Formula: C29H37N7O5S
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Osimertinib Mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, , ] It is classified as an antineoplastic agent and is widely studied for its potential in treating non-small cell lung cancer (NSCLC), particularly cases with EGFR mutations, including the T790M resistance mutation. [, , , ]

Future Directions
  • Optimizing Drug Delivery: Research on improved drug delivery systems, such as LDPI and nanoparticles, is crucial to enhance drug efficacy and minimize off-target effects. [, ]
  • Combatting Acquired Resistance: Understanding the mechanisms of acquired resistance to Osimertinib Mesylate and developing strategies to overcome them remains critical. []
  • Exploring Combination Therapies: Investigating Osimertinib Mesylate in combination with other anticancer agents to enhance treatment efficacy and potentially delay resistance development. []

References:[1] https://www.semanticscholar.org/paper/7e06fdf2e2c4950b2e2748828d8bd253b0bf56a8[2] https://www.semanticscholar.org/paper/94924b89085501808bb1b71e773b43557de64216[3] https://www.semanticscholar.org/paper/dd470ec672e56ab28c662854170e49522fed5cf3 [] https://www.semanticscholar.org/paper/dff21a10c6770f4c67c3ecb965c5c92eb9b335b3[5] https://www.semanticscholar.org/paper/f7e5fe41ac0f2c0c2bb64fa126c749e9b47fb14a [] https://www.semanticscholar.org/paper/8142105a41794ca3d6f97c9e2cc3418767c3ec70 [] https://www.semanticscholar.org/paper/edcc0285fce9cad2962252fa4533155025bd4a2c [] https://www.semanticscholar.org/paper/3d48b98921c626d5b229928aa1417385699e384e [] https://www.semanticscholar.org/paper/b4e9ad5806a937acf46cfc0d5c1c1dce2ca4ed38[10] https://www.semanticscholar.org/paper/d1c04c6bcd5be190ea394ce39e6c8470cb3f0809 [] https://www.semanticscholar.org/paper/fb73c2cac6fc5137f927d8dd20f2e5260c550013

Gefitinib

Compound Description: Gefitinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in treating non-small cell lung cancer (NSCLC) [, ].

Erlotinib

Compound Description: Erlotinib is another first-generation EGFR-TKI used in treating EGFR-mutant NSCLC [].

Relevance: Similar to Gefitinib, Erlotinib shares the target of EGFR-mutant NSCLC with Osimertinib mesylate. Osimertinib mesylate is considered a more advanced treatment option due to its effectiveness against T790M-mediated resistance, which often develops in patients treated with first-generation EGFR-TKIs like Erlotinib [].

Afatinib

Compound Description: Afatinib is a second-generation EGFR-TKI utilized in treating EGFR-mutant NSCLC, particularly after resistance to first-generation therapies develops [, ].

Bergenin

Compound Description: Bergenin is a natural compound with reported biological activities, including anti-inflammatory and antioxidant properties [].

Relevance: While not structurally similar to Osimertinib mesylate, Bergenin is investigated for its potential to enhance the efficacy of Osimertinib mesylate in treating NSCLC. Research suggests that Bergenin may improve the binding affinity of Osimertinib mesylate to NSCLC cells [].

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate [].

Relevance: This compound's presence as a potential impurity highlights the importance of quality control in Osimertinib mesylate manufacturing. Its genotoxic potential necessitates careful monitoring and control during drug production [].

Hydroxy Osimertinib Impurity (DP-1)

Compound Description: This compound is a degradation product of Osimertinib mesylate, formed under acidic conditions. It is characterized by the addition of a hydroxyl group to the Osimertinib mesylate structure [].

Relevance: DP-1, as a degradation product, provides insights into the stability profile of Osimertinib mesylate. Its formation under acidic conditions suggests potential degradation pathways and the importance of appropriate storage conditions for the drug [].

Des-acryl Osimertinib Impurity (DP-2)

Compound Description: This compound is another degradation product of Osimertinib mesylate formed under acidic hydrolysis. It is formed by the loss of an acrylamide group from the parent molecule [].

Relevance: DP-2 is significant due to its identification as a potential genotoxic substance. Understanding its formation and potential presence in drug products is crucial for ensuring patient safety. This finding underscores the need for robust analytical methods to monitor and control this impurity during manufacturing [].

Chloro Osimertinib Impurity (DP-3)

Compound Description: This degradation product of Osimertinib mesylate is also formed via acid hydrolysis and involves the substitution of a chlorine atom into the parent structure [].

Relevance: Similar to DP-2, DP-3 raises concerns due to its potential genotoxicity. Its identification as a potential genotoxic impurity emphasizes the importance of stringent quality control measures during Osimertinib mesylate production [].

Osimertinib Dimer Impurity (DP-4)

Compound Description: This degradation product involves the dimerization of two Osimertinib mesylate molecules and is formed under acidic conditions [].

Relevance: While not showing new structural alerts compared to Osimertinib mesylate, DP-4 provides further insight into the degradation pathways of the drug under acidic conditions. This information is crucial for understanding stability profiles and developing appropriate storage and handling procedures for Osimertinib mesylate [].

Overview

Osimertinib mesylate is a targeted therapy medication primarily used in the treatment of non-small cell lung cancer that harbors specific mutations in the epidermal growth factor receptor gene. It is a third-generation tyrosine kinase inhibitor that selectively targets the mutant forms of the epidermal growth factor receptor, particularly the T790M mutation, which is associated with resistance to earlier therapies. The compound is marketed under the trade name Tagrisso and has been pivotal in improving outcomes for patients with advanced lung cancer.

Source and Classification

Osimertinib mesylate is derived from osimertinib, which itself is synthesized through various chemical processes involving multiple precursors. It belongs to the class of antineoplastic agents, specifically categorized as tyrosine kinase inhibitors. The compound is classified under the chemical substances used in oncology and has received approval from regulatory bodies such as the United States Food and Drug Administration for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of osimertinib mesylate involves several key steps, starting from specific chemical precursors. A notable synthetic route includes:

  1. Initial Reaction: N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine is reacted with 3-chloropropanoyl chloride in a ketone solvent (preferably acetone) without using any base to yield an intermediate compound.
  2. In-situ Reaction: The intermediate undergoes an in-situ reaction with triethylamine as a base, leading to the formation of osimertinib.
  3. Conversion to Mesylate: Finally, osimertinib is treated with methanesulfonic acid to produce osimertinib mesylate.

This process has shown significant improvements in yield and purity compared to previous methods, achieving yields of over 86% and purities exceeding 99% .

Molecular Structure Analysis

Structure and Data

The molecular formula of osimertinib mesylate is C28H34N7O2CH3O3SC_{28}H_{34}N_{7}O_{2}\cdot CH_{3}O_{3}S. The structure consists of a complex arrangement featuring multiple aromatic rings and functional groups that confer its biological activity.

The crystal structure has been characterized using synchrotron X-ray powder diffraction techniques, revealing that it crystallizes in space group P-1 with specific lattice parameters:

  • a=11.42912(17)a=11.42912(17) Å
  • b=11.72274(24)b=11.72274(24) Å
  • c=13.32213(22)c=13.32213(22) Å
  • Angles: α=69.0265(5)\alpha =69.0265(5)^\circ , β=74.5914(4)\beta =74.5914(4)^\circ , γ=66.4007(4)\gamma =66.4007(4)^\circ .
Chemical Reactions Analysis

Reactions and Technical Details

Osimertinib mesylate undergoes various chemical reactions under different conditions, including hydrolysis and degradation studies. For instance, base hydrolysis studies have been conducted to evaluate its stability and degradation products using high-performance liquid chromatography coupled with mass spectrometry techniques .

The degradation profile was characterized by isolating degradation products through chromatographic methods, which provided insights into its stability under alkaline conditions.

Mechanism of Action

Process and Data

Osimertinib mesylate functions by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor, inhibiting its activity. This action prevents downstream signaling pathways that lead to cell proliferation and survival in cancer cells harboring activating mutations or resistance mutations like T790M.

The binding affinity of osimertinib for mutant forms of epidermal growth factor receptor is significantly higher than for wild-type forms, allowing for selective targeting of cancerous cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Osimertinib mesylate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 534.7 g/mol.
  • Solubility: It demonstrates good solubility in methanol but lower solubility in other solvents .
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions, necessitating careful formulation considerations during drug development.
Applications

Scientific Uses

Osimertinib mesylate is primarily used in oncology for treating patients with advanced non-small cell lung cancer who have specific mutations in the epidermal growth factor receptor gene. Its targeted action has made it a cornerstone therapy for managing resistant cases, significantly improving progression-free survival rates compared to traditional chemotherapies.

Additionally, ongoing research continues to explore its efficacy against other malignancies with similar mutation profiles, expanding its potential applications within personalized medicine frameworks .

Properties

CAS Number

1421373-66-1

Product Name

Osimertinib mesylate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

Synonyms

AZD9291; osimertinib; Tagrisso; AZD-9291; AZD 9291; AZD9291; AZD-9291 mesylate; Mereletinib; Mereletinib mesylate; Osimertinib mesylate

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.